molecular formula C17H18F3N3O2S B2948656 N-allyl-2-(5-(hydroxymethyl)-2-((4-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)acetamide CAS No. 921525-27-1

N-allyl-2-(5-(hydroxymethyl)-2-((4-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)acetamide

Cat. No. B2948656
M. Wt: 385.41
InChI Key: LROHLWNOSZGUOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-2-(5-(hydroxymethyl)-2-((4-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)acetamide is a useful research compound. Its molecular formula is C17H18F3N3O2S and its molecular weight is 385.41. The purity is usually 95%.
BenchChem offers high-quality N-allyl-2-(5-(hydroxymethyl)-2-((4-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-allyl-2-(5-(hydroxymethyl)-2-((4-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-allyl-2-(5-(hydroxymethyl)-2-((4-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)acetamide involves the protection of the hydroxyl group, followed by the formation of the imidazole ring, and then the introduction of the allyl and benzyl groups. The final step involves deprotection of the hydroxyl group.

Starting Materials
2-bromo-N-(2-hydroxyethyl)acetamide, 4-(trifluoromethyl)benzyl mercaptan, 2-chloro-5-formyl-1H-imidazole, allyl bromide, triethylamine, diisopropylcarbodiimide, N,N-dimethylformamide, methanol, dichloromethane, sodium bicarbonate, sodium sulfate, wate

Reaction
Protection of the hydroxyl group of 2-bromo-N-(2-hydroxyethyl)acetamide with methanol and dichloromethane in the presence of sodium bicarbonate and sodium sulfate., Formation of the imidazole ring by reacting 2-chloro-5-formyl-1H-imidazole with triethylamine and diisopropylcarbodiimide in N,N-dimethylformamide., Introduction of the allyl group by reacting the imidazole intermediate with allyl bromide in the presence of triethylamine in N,N-dimethylformamide., Introduction of the benzyl group by reacting the allyl intermediate with 4-(trifluoromethyl)benzyl mercaptan in the presence of triethylamine in N,N-dimethylformamide., Deprotection of the hydroxyl group by treating the benzyl intermediate with methanol and dichloromethane in the presence of sodium bicarbonate and sodium sulfate.

properties

IUPAC Name

2-[5-(hydroxymethyl)-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]imidazol-1-yl]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O2S/c1-2-7-21-15(25)9-23-14(10-24)8-22-16(23)26-11-12-3-5-13(6-4-12)17(18,19)20/h2-6,8,24H,1,7,9-11H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LROHLWNOSZGUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CN1C(=CN=C1SCC2=CC=C(C=C2)C(F)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-allyl-2-(5-(hydroxymethyl)-2-((4-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)acetamide

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